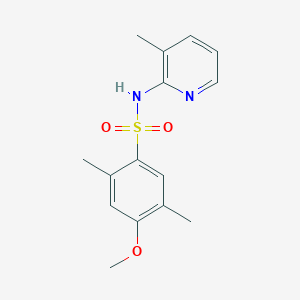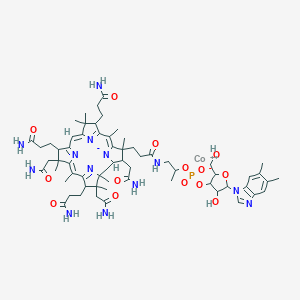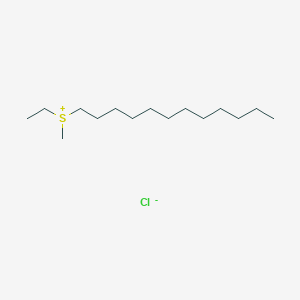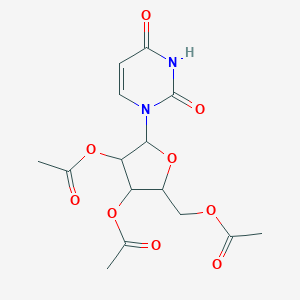
4-methoxy-2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as MDB or MDBS. MDBS has been the subject of scientific research due to its potential therapeutic applications.
Mechanism Of Action
MDBS is believed to exert its anti-tumor and anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and inflammation. MDBS inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical And Physiological Effects
MDBS has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, MDBS has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro. MDBS has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vivo.
Advantages And Limitations For Lab Experiments
MDBS has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent anti-tumor and anti-inflammatory activity in vitro and in vivo. However, there are also some limitations to using MDBS in lab experiments. Its mechanism of action is not fully understood, and its efficacy and toxicity in humans have not been established.
Future Directions
MDBS has potential as a therapeutic agent for cancer and inflammation, but further research is needed to fully understand its mechanism of action and to determine its efficacy and toxicity in humans. Some future directions for research on MDBS include:
1. Investigating the effects of MDBS on other signaling pathways involved in cancer and inflammation, such as the MAPK and PI3K/Akt pathways.
2. Studying the pharmacokinetics and pharmacodynamics of MDBS in vivo to determine its efficacy and toxicity in animal models.
3. Developing novel formulations of MDBS, such as nanoparticles or liposomes, to improve its bioavailability and targeting.
4. Testing the combination of MDBS with other anti-cancer or anti-inflammatory agents to enhance its therapeutic efficacy.
In conclusion, MDBS is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications in cancer and inflammation. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, and it has been shown to exhibit anti-tumor and anti-inflammatory activity in vitro and in vivo. Further research is needed to fully understand its mechanism of action and to determine its efficacy and toxicity in humans.
Synthesis Methods
The synthesis of MDBS involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 3-methyl-2-pyridylamine. The reaction takes place in an organic solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization.
Scientific Research Applications
MDBS has been studied for its potential therapeutic applications in various diseases, such as cancer and inflammation. It has been found to exhibit anti-tumor activity in vitro and in vivo. MDBS has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro.
properties
Product Name |
4-methoxy-2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
|---|---|
Molecular Formula |
C15H18N2O3S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-methoxy-2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-10-6-5-7-16-15(10)17-21(18,19)14-9-11(2)13(20-4)8-12(14)3/h5-9H,1-4H3,(H,16,17) |
InChI Key |
LEZGLKKXEOFTCS-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)








